N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Description
N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DCPB, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DCPB is a member of the pyridazinone family of compounds and has been found to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Biological Activity
Some derivatives of pyridazinone, which are structurally related to N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, have shown promising biological activities. For instance, derivatives of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid exhibited antimicrobial and antifungal activities (Sayed et al., 2003). Similarly, compounds synthesized from N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide demonstrated moderate lipoxygenase inhibitory activities (Aziz‐ur‐Rehman et al., 2016).
Anticancer and Antimicrobial Properties
Research on pyridazinone derivatives, which share a similar chemical backbone, revealed potential anticancer and antimicrobial properties. A study synthesized new pyridazinone derivatives and evaluated their in vitro anticancer activity (Mehvish & Kumar, 2022). Another study on similar compounds found them to have antimicrobial properties, effective against a range of bacterial and fungal strains (Sah et al., 2014).
Analgesic and Anti-Inflammatory Activities
Novel pyridazine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This is demonstrated in research that explored the potential of these compounds as safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).
Anticonvulsant and Muscle Relaxant Activities
Related compounds have also been explored for their anticonvulsant and muscle relaxant activities. A study synthesizing derivatives of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one reported significant anticonvulsant and muscle relaxant activities in their findings (Sharma et al., 2013).
Molecular Docking and Simulation Studies
Molecular docking and simulation studies have been conducted on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which share structural similarities. These studies aimed at exploring their inhibitory potential against enzymes like tyrosinase, revealing potential for drug development (Raza et al., 2019).
Antioxidant Properties
Further studies have indicated the antioxidant properties of pyridazinone derivatives. These compounds were shown to be potent antioxidants, suggesting their potential use in therapeutic applications (Mehvish & Kumar, 2022).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-2-30-17-8-5-15(6-9-17)19-11-12-22(29)27(26-19)13-3-4-21(28)25-20-14-16(23)7-10-18(20)24/h5-12,14H,2-4,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXTXSIHDJBIIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide |
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